molecular formula C19H19ClN2O2 B271240 N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271240
M. Wt: 342.8 g/mol
InChI Key: ICUIOGQOJBJEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that is often used in scientific research. This compound is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). However, CP-47,497 is much more potent than THC and has a different mechanism of action.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the CB1 receptor in the brain and activates it, leading to a cascade of biochemical and physiological effects. This activation of the CB1 receptor can lead to changes in neurotransmitter release, gene expression, and cell signaling pathways. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a much higher affinity for the CB1 receptor than THC, which may explain its increased potency.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. These effects include changes in neurotransmitter release, alterations in gene expression, and modifications to cell signaling pathways. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anxiolytic and analgesic effects, which may be due to its activation of the CB1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potency. This compound is much more potent than THC, which allows for smaller doses to be used in experiments. However, one limitation of using N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for toxicity. This compound has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and analgesic effects, which may make it useful for treating anxiety disorders and chronic pain. Another area of interest is its potential for abuse. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent synthetic cannabinoid that has been associated with adverse effects in humans. Further research is needed to determine the potential for abuse and to develop strategies for reducing its misuse.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the coupling of two different precursors. The first precursor is 5-chloro-2-methylphenylamine, which is reacted with 3-pyrrolidinecarboxylic acid to form the intermediate product. The second precursor is 2-methylphenylboronic acid, which is reacted with the intermediate product to form N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is often used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system. N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also used to study the effects of synthetic cannabinoids on the brain and behavior.

properties

Product Name

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c1-12-7-8-15(20)10-16(12)21-19(24)14-9-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,21,24)

InChI Key

ICUIOGQOJBJEJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C

Origin of Product

United States

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